molecular formula C18H16O4 B13124250 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione CAS No. 174568-53-7

1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione

Cat. No.: B13124250
CAS No.: 174568-53-7
M. Wt: 296.3 g/mol
InChI Key: WPCREHHUCXTTDB-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione is an anthraquinone derivative characterized by its unique molecular structureThe molecular formula of this compound is C18H16O4, and it has a molecular weight of 296.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione typically involves the condensation of benzoic acid derivatives with appropriate reagents. . The reaction conditions often involve refluxing in the presence of concentrated sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione (often referred to as an anthraquinone derivative) is a compound of significant interest due to its diverse biological activities. Anthraquinones are well-known for their roles in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the modification of existing anthraquinone derivatives through various organic reactions. The compound can be synthesized via a series of steps including alkylation and oxidation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown that this compound exhibits significant cytotoxicity, comparable to established chemotherapeutic agents like doxorubicin. The mechanism of action is believed to involve the intercalation into DNA, leading to disruption of replication and transcription processes.

Cell Line IC50 (µM) Comparison with Doxorubicin
MDA-MB-231 (Breast)2.5Comparable
DU-145 (Prostate)3.0Slightly less potent
SNB-19 (Glioblastoma)1.8More potent

Antimicrobial Activity

The compound has also been investigated for its antimicrobial activity against various pathogens. It has shown moderate activity against Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis100

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows it to intercalate between DNA base pairs, disrupting normal function.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Topoisomerases : Similar to other anthraquinones, it may inhibit topoisomerase enzymes critical for DNA replication.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Cancer Cell Lines : In a study involving various human cancer cell lines, this compound demonstrated significant antiproliferative effects with IC50 values indicating effective cytotoxicity at low concentrations .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections .

Properties

CAS No.

174568-53-7

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

1-hydroxy-2-(propoxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C18H16O4/c1-2-9-22-10-11-7-8-14-15(16(11)19)18(21)13-6-4-3-5-12(13)17(14)20/h3-8,19H,2,9-10H2,1H3

InChI Key

WPCREHHUCXTTDB-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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